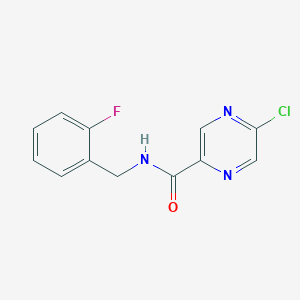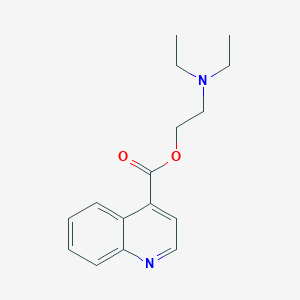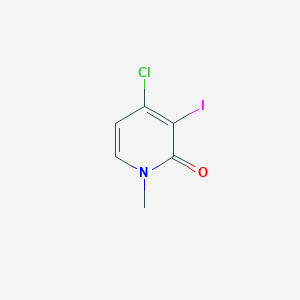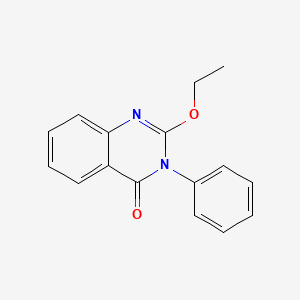
5-Chloro-N-(2-fluorobenzyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-(2-fluorobenzyl)pyrazine-2-carboxamide: is a halogenated pyrazine derivative with the molecular formula C12H9ClFN3O and a molecular weight of 265.67 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-(2-fluorobenzyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then treated with 2-fluorobenzylamine under suitable conditions to yield the desired product . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hazardous reagents like thionyl chloride .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-N-(2-fluorobenzyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction Reactions: Typical oxidizing agents might include potassium permanganate or hydrogen peroxide, while reducing agents could include sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various N-substituted pyrazine-2-carboxamides .
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-N-(2-fluorobenzyl)pyrazine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its halogenated structure makes it a versatile intermediate for further functionalization .
Biology and Medicine: This compound has shown potential in the development of antibacterial and antimycobacterial agents. It has been tested against various bacterial strains, including Mycobacterium tuberculosis, and has demonstrated significant activity . Additionally, it has been evaluated for its cytotoxicity in vitro, with no significant toxicity detected .
Industry: In the pharmaceutical industry, this compound can be used in the development of new drugs targeting bacterial infections. Its unique structure allows for the design of novel therapeutic agents with improved efficacy and safety profiles .
Mechanism of Action
The exact mechanism of action of 5-Chloro-N-(2-fluorobenzyl)pyrazine-2-carboxamide is not fully understood. it is believed to exert its effects by inhibiting key enzymes involved in bacterial cell wall synthesis or other essential metabolic pathways . Molecular docking studies have shown that similar compounds can interact with the enoyl-ACP-reductase enzyme of Mycobacterium tuberculosis, suggesting a potential target for this compound .
Comparison with Similar Compounds
- N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide
- N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide
- 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide
Comparison: Compared to these similar compounds, 5-Chloro-N-(2-fluorobenzyl)pyrazine-2-carboxamide is unique due to the presence of both chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties .
Properties
Molecular Formula |
C12H9ClFN3O |
|---|---|
Molecular Weight |
265.67 g/mol |
IUPAC Name |
5-chloro-N-[(2-fluorophenyl)methyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H9ClFN3O/c13-11-7-15-10(6-16-11)12(18)17-5-8-3-1-2-4-9(8)14/h1-4,6-7H,5H2,(H,17,18) |
InChI Key |
XQESBHKUHADMHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CN=C(C=N2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methyl-9-(2-methylphenyl)-9H-indeno[2,1-C]pyridine](/img/structure/B11851070.png)
![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde](/img/structure/B11851074.png)





![1-(5-Methyl-3,4-dihydrobenzo[b][1,7]naphthyridin-2(1H)-yl)butan-1-one](/img/structure/B11851104.png)


![4-Imino-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11851123.png)
